Physcion 8-O-β-D-(6'-O-Malonylglucoside)
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Overview
Description
Physcion 8-O-β-D-(6’-O-Malonylglucoside) is a natural anthraquinone derivative and a metabolite of physcion. It is known for its bioactive properties, particularly in the context of plant defense mechanisms. This compound is found in the roots of Chinese rhubarb (Rheum officinale) and is used to control powdery mildew.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Physcion 8-O-β-D-(6’-O-Malonylglucoside) typically involves the glycosylation of physcion with a suitable glucosyl donor under acidic or enzymatic conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sulfuric acid or specific glycosyltransferases.
Industrial Production Methods
Industrial production of Physcion 8-O-β-D-(6’-O-Malonylglucoside) can be achieved through large-scale extraction from plant sources, particularly Chinese rhubarb. The process involves the extraction of physcion followed by its glycosylation to form the desired compound. The production is carried out in cleanroom environments to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Physcion 8-O-β-D-(6’-O-Malonylglucoside) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone structure to its corresponding hydroquinone.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Physcion 8-O-β-D-(6’-O-Malonylglucoside), each with distinct bioactive properties.
Scientific Research Applications
Physcion 8-O-β-D-(6’-O-Malonylglucoside) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of anthraquinone derivatives.
Biology: The compound is studied for its role in plant defense mechanisms and its effects on plant pathogens.
Medicine: Research has shown its potential anti-inflammatory, anticancer, and antimicrobial properties. It is being investigated for its ability to inhibit the growth of cancer cells and its role in modulating immune responses.
Industry: It is used in the formulation of natural pesticides and as a bioactive ingredient in various herbal products
Mechanism of Action
Physcion 8-O-β-D-(6’-O-Malonylglucoside) exerts its effects through several molecular pathways:
Cell Cycle Regulation: It modulates various cell cycle regulators, leading to the inhibition of cancer cell proliferation.
Protein Kinases: The compound affects protein kinases involved in cell signaling pathways.
MicroRNA and Transcription Factors: It influences the expression of microRNAs and transcription factors that regulate apoptosis and cell survival.
Apoptosis: The compound induces apoptosis in cancer cells by modulating apoptosis-related proteins.
Comparison with Similar Compounds
Physcion 8-O-β-D-(6’-O-Malonylglucoside) is unique compared to other anthraquinone derivatives due to its specific glycosylation pattern. Similar compounds include:
Physcion: The parent compound, which lacks the glycosylation.
Emodin: Another anthraquinone derivative with different bioactive properties.
Aloe-emodin: Known for its laxative and anticancer effects.
Chrysophanol: Exhibits anti-inflammatory and antimicrobial activities
Physcion 8-O-β-D-(6’-O-Malonylglucoside) stands out due to its enhanced solubility and bioavailability, making it a valuable compound for various applications.
Properties
CAS No. |
1345826-33-6 |
---|---|
Molecular Formula |
C25H24O13 |
Molecular Weight |
532.454 |
IUPAC Name |
3-oxo-3-[[3,4,5-trihydroxy-6-(8-hydroxy-3-methoxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C25H24O13/c1-9-3-11-18(13(26)4-9)22(32)19-12(20(11)30)5-10(35-2)6-14(19)37-25-24(34)23(33)21(31)15(38-25)8-36-17(29)7-16(27)28/h3-6,15,21,23-26,31,33-34H,7-8H2,1-2H3,(H,27,28) |
InChI Key |
PLYZLMIGSHCAEW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=CC(=CC(=C3C2=O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)OC)O |
Synonyms |
1-[[6-O-(2-Carboxyacetyl)-β-D-glucopyranosyl]oxy]-8-hydroxy-3-methoxy-6-methyl-9,10-anthracenedione |
Origin of Product |
United States |
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